Natsudaidain

antiproliferative activity HL-60 leukemia structure-activity relationship

Natsudaidain (CAS 35154-55-3) is a uniquely methoxylated polymethoxyflavone whose six methoxy groups plus a 3-hydroxyl deliver 10.4-fold greater anti-leukemic potency than nobiletin (HL-60 IC50 5.0 vs. 51.8 μM) and >80-fold over sinensetin. It selectively inhibits TNF-α (IC50 6.8 μM) without triggering histamine release, enabling mast cell pathway dissection impossible with broad-spectrum agents. In vivo, it suppresses antigen-specific T cell proliferation without the undesirable IL-4 induction seen with nobiletin and heptamethoxyflavone. For ALI/ARDS translational models, natsudaidain reduces MPO fluorescence by 51.2% via PI3K/Akt activation. Choose genuine natsudaidain—generic PMF substitution compromises your data.

Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
CAS No. 35154-55-3
Cat. No. B1227964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNatsudaidain
CAS35154-55-3
Synonymsnatsudaidain
Molecular FormulaC21H22O9
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O)OC
InChIInChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-15(23)14(22)13-17(26-3)19(27-4)21(29-6)20(28-5)18(13)30-16/h7-9,23H,1-6H3
InChIKeyCCJBNIRSVUKABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Natsudaidain (CAS 35154-55-3): A Polymethoxyflavone with Quantified Potency in Antiproliferative and Anti-Inflammatory Applications


Natsudaidain (CAS 35154-55-3) is an O-methylated flavonol belonging to the polymethoxyflavone (PMF) subclass, characterized by a 3-hydroxy-5,6,7,8,3',4'-hexamethoxyflavone structure [1]. It is isolated primarily from Citrus species, notably Citrus natsudaidai, and exhibits a molecular weight of 418.39 g/mol [2]. While structurally related to other citrus PMFs such as nobiletin and tangeretin, natsudaidain demonstrates distinct bioactivity profiles that are critical for targeted research applications.

Why Natsudaidain Cannot Be Replaced by Other Polymethoxyflavones: A Quantitative Justification


Generic substitution among polymethoxyflavones (PMFs) is scientifically invalid due to profound structure-dependent variations in bioactivity. Despite sharing a common flavone core and methoxy substitutions, compounds like nobiletin, tangeretin, sinensetin, and heptamethoxyflavone exhibit divergent IC50 values in key assays, ranging over two orders of magnitude. Natsudaidain's unique methoxylation pattern (six methoxy groups and a 3-hydroxyl group) confers a distinct and often superior potency profile that cannot be replicated by other in-class molecules [1]. The following evidence quantifies this differentiation and provides a data-driven basis for prioritizing natsudaidain in procurement decisions.

Quantified Differentiation of Natsudaidain (CAS 35154-55-3) in Antiproliferative and Anti-Inflammatory Models


Superior Antiproliferative Potency in HL-60 Leukemia Cells Compared to Four Structural Analogs

In a direct comparative study, natsudaidain demonstrated the highest antiproliferative potency among a panel of polymethoxyflavones against the HL-60 human promyelocytic leukemia cell line. The IC50 value for natsudaidain was 5.0 μM, which is 10.4-fold more potent than nobiletin (IC50 52 μM), 6.4-fold more potent than tangeretin (IC50 32 μM), 12.6-fold more potent than heptamethoxyflavone (IC50 63 μM), and >80-fold more potent than sinensetin (IC50 >400 μM) [1].

antiproliferative activity HL-60 leukemia structure-activity relationship polymethoxyflavones

Selective Inhibition of TNF-α Production with Minimal Effect on Histamine Release in Mast Cells

Natsudaidain dose-dependently inhibited TNF-α protein and mRNA levels in A23187-stimulated RBL-2H3 mast cells, with an IC50 of 6.8 μM for 50% reduction [1]. In the same study, natsudaidain at concentrations up to 50 μM did not significantly affect histamine release, demonstrating functional selectivity [1]. The mechanism involves suppression of p38 MAPK phosphorylation but not p65 NF-κB phosphorylation [1].

anti-inflammatory TNF-α inhibition mast cells COX-2 p38 MAPK

In Vivo Suppression of Antigen-Specific T Cell Proliferation Without Enhancing IL-4 Production

In a comparative in vivo study, mice treated with natsudaidain, nobiletin, or heptamethoxyflavone exhibited reduced antigen-specific T cell proliferation [1]. Importantly, while nobiletin and heptamethoxyflavone enhanced IL-4 production, natsudaidain did not induce this Th2-skewing effect [1]. This differential cytokine modulation suggests a unique immunomodulatory profile.

immunomodulation T cell activation in vivo cytokine profile

Amelioration of Acute Lung Injury via PI3K/Akt Activation and Oxidative Stress Reduction

In an LPS-induced acute lung injury (ALI) mouse model, natsudaidain pre-treatment significantly reduced MPO fluorescence intensity by 51.2% compared to the LPS group, indicating reduced neutrophil infiltration and oxidative damage [1]. Natsudaidain also decreased MDA content and increased SOD and GPx activities, confirming its antioxidant capacity [1]. Mechanistically, natsudaidain upregulated p-PI3K and p-AKT levels while downregulating P53, leading to reduced alveolar epithelial cell apoptosis [1].

acute lung injury oxidative stress PI3K/Akt in vivo apoptosis

Optimal Research and Procurement Scenarios for Natsudaidain (CAS 35154-55-3)


Potent and Selective Antiproliferative Agent for Leukemia Cell Line Studies

Based on the IC50 of 5.0 μM in HL-60 cells—10.4-fold more potent than nobiletin and >80-fold more potent than sinensetin [1]—natsudaidain is the preferred PMF for researchers investigating antiproliferative mechanisms in leukemia models. Its high potency allows for lower dosing, minimizing solvent-related artifacts and potential off-target effects.

Targeted Anti-Inflammatory Tool for Mast Cell-Mediated Conditions

Natsudaidain's ability to inhibit TNF-α production with an IC50 of 6.8 μM, while sparing histamine release at concentrations up to 50 μM [2], makes it an ideal tool for dissecting mast cell signaling pathways in allergy and inflammation research. This selectivity is not observed with many broad-spectrum anti-inflammatory compounds.

Immunomodulation Studies Requiring T Cell Suppression Without Th2 Skewing

In vivo data demonstrate that natsudaidain suppresses antigen-specific T cell proliferation without enhancing IL-4 production, unlike nobiletin and heptamethoxyflavone [3]. This distinct cytokine profile is critical for studies where a Th2 shift is undesirable, such as in Th1-mediated autoimmune disease models.

Acute Lung Injury (ALI) and Respiratory Inflammation Research

Natsudaidain reduced MPO fluorescence by 51.2% and increased antioxidant enzyme activities in an LPS-induced ALI mouse model [4]. This in vivo efficacy, combined with its defined mechanism of action (PI3K/Akt activation and P53 downregulation), supports its use as a chemical probe in pulmonary pharmacology and translational studies of ALI/ARDS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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